molecular formula C13H11BrN2O3 B2826680 3-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 1903752-04-4

3-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2826680
CAS No.: 1903752-04-4
M. Wt: 323.146
InChI Key: RJLHWXXODPNSKS-UHFFFAOYSA-N
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Description

3-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that features a brominated furan ring, a pyridinyl ether, and an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps:

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Pyridinyl Ether: The brominated furan is then reacted with 3-hydroxypyridine in the presence of a base like potassium carbonate to form the pyridinyl ether.

    Azetidinone Formation: The final step involves the formation of the azetidinone ring. This can be achieved by reacting the intermediate with an appropriate azetidinone precursor under suitable conditions, such as using a strong base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding alcohols or amines.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Furanones

    Reduction: Alcohols, amines

    Substitution: Various substituted furans

Scientific Research Applications

Chemistry

In chemistry, 3-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy}pyridine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and pyridinyl ether moiety may facilitate binding to these targets, leading to modulation of their activity. The azetidinone ring may also play a role in the compound’s bioactivity by interacting with specific amino acid residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorofuran-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
  • (5-Iodofuran-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
  • (5-Methylfuran-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Uniqueness

3-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy}pyridine is unique due to the presence of the bromine atom on the furan ring, which can significantly influence its reactivity and bioactivity. Compared to its chloro, iodo, and methyl analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c14-12-4-3-11(19-12)13(17)16-7-10(8-16)18-9-2-1-5-15-6-9/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLHWXXODPNSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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